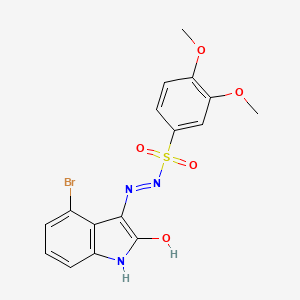![molecular formula C20H24N2 B6014906 N-phenyl-1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinamine](/img/structure/B6014906.png)
N-phenyl-1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinamine, also known as (E)-N-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-amine, is a compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of N-phenyl-1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinamine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or receptors in the body. This may lead to a reduction in inflammation, pain, or cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. In addition, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. Furthermore, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-phenyl-1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinamine in lab experiments include its potential pharmacological properties, its ability to inhibit the activity of certain enzymes and receptors, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-phenyl-1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinamine. One direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as a treatment for other types of cancer. Furthermore, it may be worthwhile to investigate the potential side effects of this compound and to optimize its synthesis method to improve yields and reduce toxicity.
Synthesemethoden
The synthesis of N-phenyl-1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinamine has been achieved using different methods. One such method involves the reaction of piperidine with 3,4,5-trimethoxyphenylacetaldehyde, followed by the addition of aniline in the presence of a palladium catalyst. Another method involves the reaction of piperidine with 3,4,5-trimethoxyphenylacetaldehyde, followed by the addition of phenylacetylene in the presence of a copper catalyst. These methods have been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
N-phenyl-1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinamine has been studied for its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. In addition, this compound has been found to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-phenyl-1-[(E)-3-phenylprop-2-enyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-3-9-18(10-4-1)11-7-15-22-16-8-14-20(17-22)21-19-12-5-2-6-13-19/h1-7,9-13,20-21H,8,14-17H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRZVFVJDZJSCD-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC=CC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C/C=C/C2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tetrahydro-2-furanylmethyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B6014823.png)
![[1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6014831.png)
![2-{4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-1-naphthylacetamide](/img/structure/B6014833.png)

![3-[3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4,5-dimethoxyphenyl]acrylic acid](/img/structure/B6014842.png)
![6-methyl-4-[4-(1-piperidinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B6014882.png)

![3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isopropylisoxazole](/img/structure/B6014891.png)
![5-[(2-fluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6014897.png)

![N-(2-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B6014916.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1H-imidazol-2-yl)benzamide](/img/structure/B6014918.png)
![3-(2-fluorophenyl)-5-(phenylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6014926.png)
![2-[2-(difluoromethoxy)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014930.png)